3-(3-Fluoro-2-methoxyphenyl)propan-1-ol
Description
3-(3-Fluoro-2-methoxyphenyl)propan-1-ol is a fluorinated aromatic alcohol with the molecular formula C₁₀H₁₃FO₂ (molecular weight ~184.2 g/mol). Its structure features a propan-1-ol chain attached to a phenyl ring substituted with a fluorine atom at position 3 and a methoxy group at position 2.
Properties
CAS No. |
1378818-34-8 |
|---|---|
Molecular Formula |
C10H13FO2 |
Molecular Weight |
184.21 |
IUPAC Name |
3-(3-fluoro-2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13FO2/c1-13-10-8(5-3-7-12)4-2-6-9(10)11/h2,4,6,12H,3,5,7H2,1H3 |
InChI Key |
CJROYOJOILCMBS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC=C1F)CCCO |
Canonical SMILES |
COC1=C(C=CC=C1F)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their distinguishing features:
Physicochemical Properties
- Polarity and Solubility: The fluorine atom in 3-(3-Fluoro-2-methoxyphenyl)propan-1-ol increases polarity compared to non-fluorinated analogues like 1-(3-Methoxyphenyl)-2-methylpropan-1-ol, enhancing water solubility. However, the difluoro analogue (C₁₀H₁₂F₂O₂) exhibits even greater polarity due to additional fluorine atoms .
- Boiling/Melting Points: Fluorinated compounds generally have higher boiling points. For example, the difluoro analogue (202.2 g/mol) likely has a higher melting point than the monofluoro target compound. Branched analogues (e.g., C₁₁H₁₆O₂) may show lower melting points due to reduced crystallinity .
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